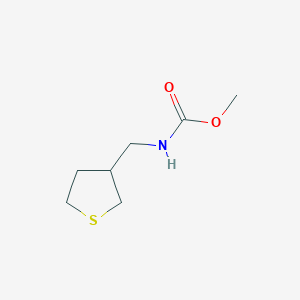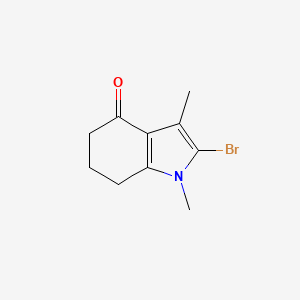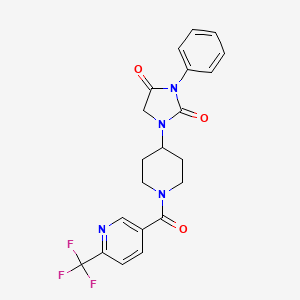
3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione” is a chemical compound . It’s a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one, a related compound, have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : The creation of imidazolidine derivatives involves various synthesis techniques. One approach involves Knoevenagel condensation to produce thiazolidine-2,4-diones, showing significant antibacterial and antifungal activities. Another method incorporates X-ray diffraction studies to confirm the structure of newly synthesized compounds, highlighting the importance of accurate structural elucidation in developing potential therapeutic agents (Prakash et al., 2011) (Benaka Prasad et al., 2018).
Chemical Properties and Stability : The chemical stability and properties of imidazolidine derivatives, such as thermal stability and reaction potential with various agents, are crucial for their potential applications in medicinal chemistry. Research on these compounds often involves detailed analyses of their molecular geometry, electrophilic and nucleophilic interactions, and electronic spectra to understand their behavior in biological systems (Prasad et al., 2018).
Potential Applications
Antimicrobial and Antifungal Activities : Imidazolidine derivatives have been investigated for their antimicrobial and antifungal properties. Studies have shown that these compounds exhibit significant activity against various pathogens, including gram-positive bacteria and fungi, highlighting their potential as novel antimicrobial agents (Prakash et al., 2011).
Antitumor and Anti-Leishmanial Activities : The search for new therapeutic agents has extended to the examination of imidazolidine derivatives for antitumor and anti-leishmanial activities. Some compounds have demonstrated promising results in inhibiting tumor cell growth and combating leishmaniasis, suggesting a potential role in cancer therapy and the treatment of parasitic infections (Hussain et al., 2016).
Sensor Development : Imidazolidine derivatives have also been explored for their utility in developing chemical sensors. These compounds can be engineered to detect specific substances, such as toxic chemicals, through fluorescence-based mechanisms, offering applications in environmental monitoring and public safety (Zhang et al., 2017).
特性
IUPAC Name |
3-phenyl-1-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c22-21(23,24)17-7-6-14(12-25-17)19(30)26-10-8-15(9-11-26)27-13-18(29)28(20(27)31)16-4-2-1-3-5-16/h1-7,12,15H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZHJZJQXVXWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethyl-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2662804.png)
![2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2662806.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662807.png)

![N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2662809.png)
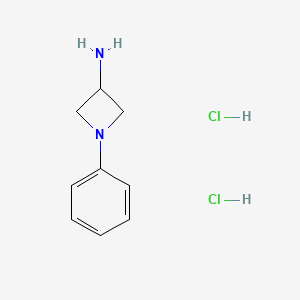
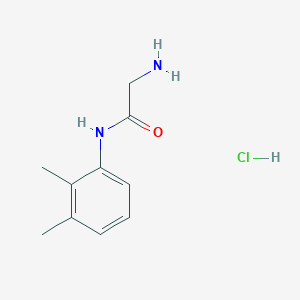
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662818.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethoxybenzyl)propanamide](/img/structure/B2662819.png)
![(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2662820.png)
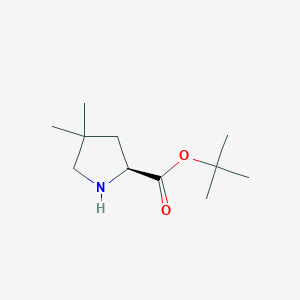
![[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile](/img/structure/B2662823.png)
